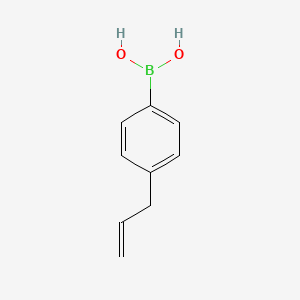
(4-Allylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Allylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an allyl group at the para position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (4-Allylphenyl)boronic acid can be synthesized through various methods. One common approach involves the borylation of aryl halides using a palladium-catalyzed reaction. For instance, the reaction of 4-allylphenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to handle the exothermic nature of the reaction and to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: (4-Allylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Common Reagents and Conditions:
Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).
Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.
Solvents: Toluene, ethanol, or water.
Major Products:
Biaryls: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
(4-Allylphenyl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism by which (4-Allylphenyl)boronic acid exerts its effects is primarily through its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the transmetalation step, which is crucial for forming carbon-carbon bonds. This process involves the transfer of the boronic acid’s organic group to the palladium center, followed by reductive elimination to form the desired biaryl product .
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the allyl group, making it less versatile in certain synthetic applications.
(4-Methylphenyl)boronic Acid: Substituted with a methyl group instead of an allyl group, affecting its reactivity and applications.
(4-Vinylphenyl)boronic Acid: Contains a vinyl group, which can participate in different types of reactions compared to the allyl group.
Uniqueness: (4-Allylphenyl)boronic acid’s unique structure, featuring both a boronic acid group and an allyl group, allows it to participate in a wider range of chemical reactions and makes it particularly valuable in the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
(4-prop-2-enylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2,4-7,11-12H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVFCMQTGYFNAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC=C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile](/img/structure/B2890066.png)
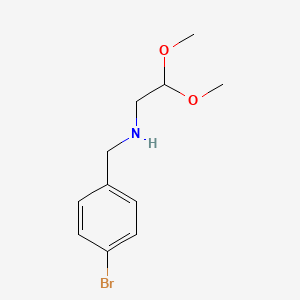
![ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2890070.png)
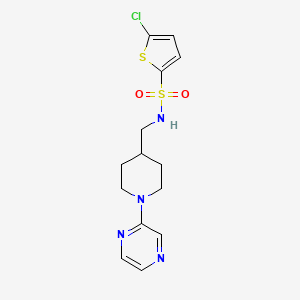
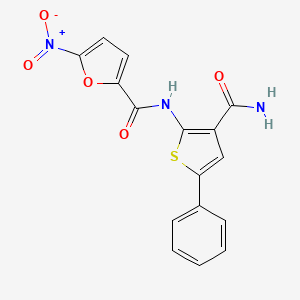
![N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2890079.png)
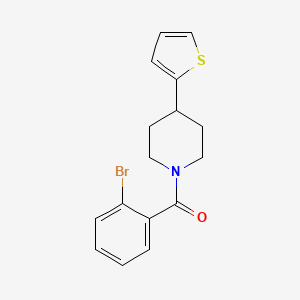
![N-(2-fluorophenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2890081.png)
![2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B2890082.png)
![Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate](/img/structure/B2890084.png)


![6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2890087.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2890088.png)
